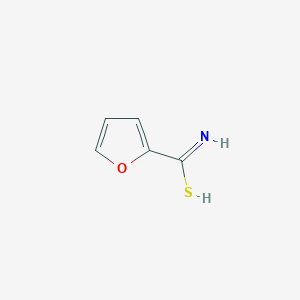

furan-2-carboximidothioic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound identified as “furan-2-carboximidothioic acid” is a chemical entity with various applications in scientific research and industry. It is known for its stability and unique chemical properties, making it a valuable compound in different fields.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of furan-2-carboximidothioic acid involves specific reaction conditions and reagents. One common method includes the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. This reaction produces the compound with a high yield of approximately 90% . The reaction can be represented as follows:

4C3H4N2+C(O)Cl2→(C3H3N2)2CO+2[C3H3N2H2]Cl

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The removal of side products, such as imidazolium chloride, and solvents is crucial to obtain the crystalline product.

化学反応の分析

Reactivity of Furan-2-Carboxaldehyde Derivatives

Furan-2-carboxaldehydes (e.g., 1a–e in ) exhibit reactivity in condensation reactions with nucleophiles like hippuric acid, forming oxazol-5(4H)-ones. Electron-withdrawing substituents on the aryl ring enhance the electrophilicity of the aldehyde group, accelerating reaction rates (e.g., 1a–c achieved 70–83% yields in 15–30 minutes under classical conditions) .

| Compound | Reaction Time (min.) | Yield (%) |

|---|---|---|

| 4a | 15 | 83 |

| 4b | 30 | 70 |

| 4c | 15 | 80 |

This suggests that furan-2-carboximidothioic acid , if synthesized, might participate in analogous condensations, particularly at the C2 position, due to its electron-deficient carbonyl group.

Thioamide and Thiourea Derivatives in Drug Discovery

Source highlights 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as inhibitors of SARS-CoV-2 Mpro. Compound F8–B22 demonstrated potent activity (IC50 = 1.55 μM) through reversible covalent binding to the protease’s catalytic site . Key interactions include:

-

Thiourea linker : Hydrogen bonds with Cys44.

-

Furan ring : π-π stacking with His41.

While distinct from carboximidothioic acid, this underscores the pharmacological potential of furan-thioamide hybrids.

Carboxylation and Disproportionation Reactions

Furan-2-carboxylate undergoes CO3²⁻-promoted carboxylation to form 2,5-furandicarboxylate (FDCA) under molten salt conditions (e.g., 89% yield at 200°C with Cs salts) . Similarly, the Henkel reaction converts potassium 2-furoate into 2,5- and 2,4-FDCA isomers via disproportionation .

| Catalyst | Temperature (°C) | FDCA Yield (%) |

|---|---|---|

| CdI₂ | 260 | 92 |

| None | 260 | 0 |

These pathways suggest that This compound could undergo similar C–H activation or nucleophilic substitutions, depending on reaction conditions.

Synthetic Methodologies

The Vilsmeier–Haack reaction in provides a protocol for synthesizing furan-2-carbaldehyde oxime in quantitative yield. Adapting such methods with thiourea or thioamide precursors could theoretically yield this compound.

Antimicrobial Activity of Furan Carboxylic Acids

Furan-2-carboxylic acid (FA) and 5-hydroxymethylfuran-2-carboxylic acid (5-HMFA) inhibit bacterial motility at µg/mL concentrations . This bioactivity hints that This compound might also serve as a bioactive scaffold, warranting further exploration.

科学的研究の応用

furan-2-carboximidothioic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides, carbamates, and ureas.

Biology: The compound is employed in biochemical assays and as a coupling agent in peptide synthesis.

Medicine: this compound is utilized in the development of pharmaceuticals, especially in the synthesis of active pharmaceutical ingredients.

Industry: It finds applications in the production of polymers, resins, and other industrial chemicals.

作用機序

The mechanism of action of furan-2-carboximidothioic acid involves its interaction with specific molecular targets. In peptide synthesis, for example, it acts as a coupling agent, facilitating the formation of peptide bonds by reacting with carboxylic acids and amines . The compound’s ability to form stable intermediates is crucial in these reactions.

類似化合物との比較

Similar Compounds

Phosgene: A related compound used in similar synthetic routes.

Imidazole: A precursor in the synthesis of furan-2-carboximidothioic acid.

Carbonyldiimidazole: Another compound with similar applications in organic synthesis.

Uniqueness

This compound is unique due to its high stability and efficiency as a coupling agent. Its ability to form stable intermediates and high yield in reactions makes it a preferred choice in various applications.

特性

IUPAC Name |

furan-2-carboximidothioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NOS/c6-5(8)4-2-1-3-7-4/h1-3H,(H2,6,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUZNHXMJEBIDSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=N)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)C(=N)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。